molecular formula C18H29NO2 B13095189 Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate

Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate

Cat. No.: B13095189
M. Wt: 291.4 g/mol
InChI Key: DUGXYXBSLLDPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate typically involves the reaction of cyclohexylmethyl bromide with a suitable nitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The cyclohexyl and cyclohexylmethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is unique due to its combination of cyclohexyl and cyclohexylmethyl groups, which impart specific steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C19_{19}H27_{27}N1_{1}O2_{2}
  • Molecular Weight : 299.43 g/mol

The compound features a cyano group, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, studies on related cyano derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Compound MIC (µg/mL) Activity
This compoundTBDPotential Antimicrobial
Related Compound A250Moderate Antibacterial
Related Compound B500Mild Antibacterial

Cytotoxicity Studies

Cytotoxicity studies are crucial for understanding the safety profile of new compounds. Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50_{50} (µM) Effect
HeLa (cervical cancer)TBDCytotoxic
MCF-7 (breast cancer)TBDCytotoxic
Normal Fibroblasts>100Non-toxic

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes crucial for microbial survival.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
  • Interference with DNA Synthesis : Some derivatives can interact with DNA, disrupting replication processes.

Case Studies

A recent study evaluated the effects of this compound on various microbial strains:

  • Methodology : The broth microdilution method was employed to determine Minimum Inhibitory Concentration (MIC).
  • Results : The compound demonstrated moderate activity against Gram-positive bacteria, with an MIC ranging from 250 to 500 µg/mL.

Properties

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

methyl 2-cyano-3-cyclohexyl-2-(cyclohexylmethyl)propanoate

InChI

InChI=1S/C18H29NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h15-16H,2-13H2,1H3

InChI Key

DUGXYXBSLLDPLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCCC1)(CC2CCCCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.